molecular formula C14H18O6 B14525848 Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate CAS No. 62755-99-1

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

Cat. No.: B14525848
CAS No.: 62755-99-1
M. Wt: 282.29 g/mol
InChI Key: DWKHUDUGPMUONU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate typically involves esterification and etherification reactions. One common method involves the reaction of 3-methoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the ester. This intermediate is then reacted with ethyl glycolate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate
  • Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62755-99-1

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

InChI

InChI=1S/C14H18O6/c1-4-18-12(15)9-20-13-10(14(16)19-5-2)7-6-8-11(13)17-3/h6-8H,4-5,9H2,1-3H3

InChI Key

DWKHUDUGPMUONU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C(=O)OCC

Origin of Product

United States

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